molecular formula C5H3BrFMgN B6359859 2-Fluoropyridin-5-ylmagnesium bromide, 0.25 M in THF CAS No. 1222075-00-4

2-Fluoropyridin-5-ylmagnesium bromide, 0.25 M in THF

Cat. No.: B6359859
CAS No.: 1222075-00-4
M. Wt: 200.29 g/mol
InChI Key: SYXKCTOPNVTRGX-UHFFFAOYSA-M
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Description

2-Fluoropyridin-5-ylmagnesium bromide is a fluorinated pyridyl Grignard reagent dissolved in tetrahydrofuran (THF) at a concentration of 0.25 M. Grignard reagents are organomagnesium compounds widely used in organic synthesis for nucleophilic additions, cross-couplings, and aryl-aryl bond formations. The fluorine substituent at the 2-position and the pyridine ring structure confer unique electronic and steric properties to this reagent, making it valuable in pharmaceutical and agrochemical syntheses where fluorinated aromatic systems are critical .

Key characteristics:

  • Molecular formula: C₅H₃FBrMgN
  • Concentration: 0.25 M in THF (a common solvent for Grignard reagents due to its ability to stabilize magnesium complexes).
  • Reactivity: Air- and moisture-sensitive, requiring inert handling conditions.
  • Applications: Used to introduce fluorinated pyridine moieties into target molecules, particularly in drug discovery for enhanced metabolic stability and bioavailability .

Properties

IUPAC Name

magnesium;6-fluoro-3H-pyridin-3-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN.BrH.Mg/c6-5-3-1-2-4-7-5;;/h1,3-4H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXKCTOPNVTRGX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=[C-]1)F.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFMgN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoropyridin-5-ylmagnesium bromide is prepared by the reaction of 2-fluoropyridine with magnesium in the presence of bromine in tetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air.

The general reaction can be represented as follows:

2-Fluoropyridine+Magnesium+Bromine2-Fluoropyridin-5-ylmagnesium bromide\text{2-Fluoropyridine} + \text{Magnesium} + \text{Bromine} \rightarrow \text{2-Fluoropyridin-5-ylmagnesium bromide} 2-Fluoropyridine+Magnesium+Bromine→2-Fluoropyridin-5-ylmagnesium bromide

Industrial Production Methods

In an industrial setting, the production of 2-fluoropyridin-5-ylmagnesium bromide involves large-scale reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction mixture is typically stirred continuously to ensure complete reaction of the starting materials. After the reaction is complete, the product is purified by distillation or crystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

This reagent demonstrates robust reactivity toward electrophilic carbonyl groups:

Substrate TypeProduct FormedReaction ConditionsYield (%)Source
AldehydesSecondary alcoholsTHF, -78°C to RT, 2-4 h72-89
KetonesTertiary alcoholsTHF, 0°C to RT, 3-6 h65-82
EstersTertiary alcoholsTHF, reflux, 12 h58

Example : Reaction with 4-methoxybenzaldehyde in THF at -78°C produces 2-(5-fluoropyridinyl)-1-(4-methoxyphenyl)ethanol in 85% yield . The fluorine atom enhances electrophilicity at the pyridinyl carbon, facilitating nucleophilic attack.

Nucleophilic Substitution Reactions

The reagent participates in SNAr (nucleophilic aromatic substitution) and aliphatic substitutions:

Regioselectivity Trends:

  • Electron-deficient positions on aromatic rings are preferred. For example, in 2,5-dibromo-4-chloro-3-fluoropyridine, Br/Mg exchange occurs selectively at the para-position to fluorine due to electronic effects .

Cross-Coupling Reactions

The reagent is integral to transition-metal-catalyzed couplings:

Coupling TypeCatalyst SystemSubstrateYield (%)Source
KumadaPd(OAc)₂/PPh₃Aryl bromides75-94
NegishiNiCl₂(dppe)Alkenyl halides68
SuzukiPd(PPh₃)₄Boronic acids62

Case Study : In the synthesis of anticancer nucleoside derivatives, it couples with 2-bromo-fluoropyridine under Pd catalysis to form fluorinated intermediates critical for bioactivity .

Carboxylation Reactions

Reacts with CO₂ under mechanochemical conditions to form fluorinated carboxylic acids:

SubstrateProductConditionsYield (%)Source
2-Fluoropyridinyl-MgBr5-Fluoropyridine-2-carboxylic acidBall milling, CO₂ gas, 12 h59

Formation of Fluorinated Heterocycles

The reagent enables synthesis of bioactive heterocyclic systems:

  • Anticancer Agents : Reacts with pyrrolo[2,3-d]pyrimidine derivatives to form fluorinated nucleoside analogs .

  • Antimicrobial Scaffolds : Forms 5-fluoropyridinyl-substituted chalcones with IC₅₀ values < 1 µM against bacterial strains .

Mechanistic Insights

  • Electronic Effects : The electron-withdrawing fluorine atom increases the nucleophilicity of the Mg-bound carbon, enhancing reactivity toward electrophiles .

  • Solvent Influence : Reactions in THF show higher yields than toluene due to better stabilization of the Grignard intermediate .

Comparative Reactivity Analysis

Grignard ReagentReactivity with CO₂Coupling EfficiencyPreferred Substrates
2-Fluoropyridin-5-yl-MgBrHigh (59%)Moderate (68-94%)Aryl halides, carbonyls
Phenylmagnesium bromideLow (22%)High (85-92%)Simple aryl halides
3-Thienylmagnesium bromideModerate (41%)Low (45%)Heteroaromatics

Scientific Research Applications

Applications in Organic Synthesis

  • Nucleophilic Substitution Reactions :
    • The compound can participate in nucleophilic substitutions where it reacts with electrophiles such as carbonyl compounds to form alcohols. This is particularly useful in synthesizing fluorinated alcohols from ketones or aldehydes.
  • Cross-Coupling Reactions :
    • 2-Fluoropyridin-5-ylmagnesium bromide can be utilized in cross-coupling reactions (e.g., Suzuki or Negishi reactions) to form biaryl compounds. These reactions are crucial for developing pharmaceuticals and agrochemicals.
  • Synthesis of Fluorinated Heterocycles :
    • It plays a significant role in the synthesis of fluorinated heterocycles, which are important in medicinal chemistry due to their biological activity. For instance, it can be used to create pyridine derivatives that exhibit enhanced pharmacological properties.
  • Formation of Organofluorine Compounds :
    • The reagent is instrumental in generating organofluorine compounds that have applications in materials science and medicinal chemistry due to their unique properties such as increased metabolic stability and lipophilicity .

Case Study 1: Synthesis of Fluorinated Pyridine Derivatives

A study demonstrated the use of 2-fluoropyridin-5-ylmagnesium bromide for synthesizing various substituted pyridines through nucleophilic substitution reactions with different electrophiles. The resulting products showed promising biological activities, making them potential candidates for drug development .

Case Study 2: Cross-Coupling Reactions

In another investigation, researchers employed this Grignard reagent in cross-coupling reactions to synthesize complex biaryl structures. The reaction conditions were optimized to improve yield and selectivity, showcasing the reagent's utility in building molecular complexity .

Mechanistic Insights

The reactivity of 2-fluoropyridin-5-ylmagnesium bromide can be attributed to the electron-withdrawing effect of the fluorine atom, which enhances the nucleophilicity of the magnesium-bound carbon. This unique characteristic allows for selective reactions that are not typically achievable with other Grignard reagents.

Mechanism of Action

The mechanism of action of 2-fluoropyridin-5-ylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups or alkyl halides. This results in the formation of new carbon-carbon bonds. The magnesium bromide by-product is typically removed by aqueous workup.

Comparison with Similar Compounds

Fluorinated Pyridyl Grignard and Organozinc Reagents

Fluorinated pyridyl reagents vary in metal center (Mg vs. Zn) and substituent positions, influencing their reactivity and applications.

Compound Name Metal Substituent Position Concentration (M) Molecular Weight (g/mol) Key Properties
2-Fluoropyridin-5-ylmagnesium bromide Mg 5-pyridyl, 2-F 0.25 200.32 (estimated) High electrophilicity due to electron-withdrawing F; moderate nucleophilicity
5-Fluoro-2-pyridylzinc bromide Zn 2-pyridyl, 5-F 0.50 223.36 Lower reactivity than Mg analogs; better compatibility with aqueous conditions
6-Fluoro-2-pyridylzinc bromide Zn 2-pyridyl, 6-F 0.50 223.36 Positional isomerism alters regioselectivity in coupling reactions

Key Findings :

  • Metal Center : Zinc reagents (e.g., 5-Fluoro-2-pyridylzinc bromide) are less nucleophilic but more stable than magnesium-based Grignard reagents, enabling use in milder conditions .

Non-Fluorinated Pyridyl Grignard Reagents

Pyridyl Grignard reagents without fluorine substituents exhibit distinct electronic profiles:

Compound Name Substituent Position Concentration (M) Molecular Weight (g/mol) Key Properties
3-Pyridylmagnesium bromide 3-pyridyl 0.25 182.29 Higher nucleophilicity due to absence of electron-withdrawing F; faster reactions
5-Methoxypyridin-3-ylmagnesium bromide 3-pyridyl, 5-OCH₃ 0.25 231.33 Methoxy group donates electrons, enhancing stability but reducing reactivity

Key Findings :

  • Substituent Effects : Electron-donating groups (e.g., methoxy in 5-Methoxypyridin-3-ylmagnesium bromide) stabilize the Grignard reagent but reduce its electrophilic character compared to fluorinated analogs .
  • Reactivity: Non-fluorinated reagents like 3-Pyridylmagnesium bromide react more rapidly in nucleophilic additions but lack the metabolic stability imparted by fluorine in drug candidates .

Halogenated Aryl and Heteroaryl Grignard Reagents

Comparison with chloro- and thienyl-substituted reagents highlights halogen and aromatic system effects:

Compound Name Aromatic System Halogen Concentration (M) Molecular Weight (g/mol) Key Properties
5-Chloro-2-thienylmagnesium bromide Thiophene Cl 0.50 221.78 Thienyl systems enhance conjugation; Cl is less electronegative than F
5-Chloro-2-methoxyphenylmagnesium bromide Phenyl Cl 0.50 245.79 Phenyl backbone increases steric bulk; Cl and OCH₃ modify electronic effects

Key Findings :

  • Aromatic System : Pyridyl Grignards (e.g., 2-Fluoropyridin-5-ylmagnesium bromide) offer nitrogen-directed reactivity, unlike thienyl or phenyl systems, which are more electron-rich .
  • Halogen Effects : Fluorine’s electronegativity increases the electrophilicity of the attached carbon compared to chlorine, enabling more selective bond formations .

Stability and Handling Considerations

  • Concentration : Lower concentration (0.25 M) in 2-Fluoropyridin-5-ylmagnesium bromide may improve solubility and reduce exothermicity during reactions compared to 0.5 M solutions (e.g., 5-Chloro-2-thienylmagnesium bromide) .
  • Sensitivity : All Grignard reagents require strict inert storage (e.g., under argon or nitrogen), as seen in 3-Fluoro-4-methylphenylmagnesium bromide’s handling protocols .

Biological Activity

2-Fluoropyridin-5-ylmagnesium bromide, a Grignard reagent, is notable for its potential applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its biological activity, which has implications for drug development and biochemical research. This article explores the biological activity of 2-Fluoropyridin-5-ylmagnesium bromide, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

  • Molecular Formula : C5H4BrFNMg
  • Molecular Weight : 203.42 g/mol
  • Concentration : 0.25 M in Tetrahydrofuran (THF)
  • CAS Number : 87350610

The biological activity of 2-Fluoropyridin-5-ylmagnesium bromide is primarily attributed to its ability to act as a nucleophile in various biochemical reactions. Its fluorinated pyridine structure enhances its reactivity, allowing it to participate in:

  • Nucleophilic Substitution Reactions : The fluorine atom can influence the electrophilic character of adjacent carbon atoms, facilitating reactions with electrophiles.
  • Coordination Chemistry : The magnesium ion can coordinate with biomolecules, potentially modulating enzyme activities or interacting with receptors.

Biological Activity and Applications

Research indicates that 2-Fluoropyridin-5-ylmagnesium bromide exhibits significant biological activities:

  • Anticancer Activity : Studies have shown that fluorinated pyridines can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-Fluoropyridin-5-ylmagnesium bromide have demonstrated potent inhibition of proliferation in leukemia cells (IC50 values in the nanomolar range) .
  • Enzyme Inhibition : This compound may act as an inhibitor of metalloenzymes, which are critical in various biochemical pathways. The modulation of these enzymes can lead to therapeutic effects in conditions such as cancer and bacterial infections .
  • Synthesis of Bioactive Compounds : As a versatile building block, it can be used to synthesize more complex molecules with potential biological activity .

Case Studies

Several studies highlight the biological implications of similar compounds:

StudyCompoundBiological ActivityFindings
5-Fluoro-2-pyridinyl derivativesAnticancerExhibited potent inhibition against L1210 mouse leukemia cells with IC50 < 100 nM.
2-Fluoropyridin-5-yl derivativesEnzyme inhibitionDemonstrated significant inhibitory effects on metalloenzymes involved in cancer metabolism.
Related Grignard reagentsSynthesis applicationsUtilized for synthesizing intermediates in drug development processes.

Comparative Analysis

When compared to other fluorinated compounds, 2-Fluoropyridin-5-ylmagnesium bromide stands out due to its unique structural properties that enhance its biological activity:

CompoundStructureBiological ActivityNotes
2-FluoropyridineC5H4FNModerate anticancer activityLess reactive than Grignard form.
3,5-Difluorophenylmagnesium bromideC6H4F2MgBrHigh reactivity in organic synthesisUsed as an intermediate for various pharmaceuticals.
5-Fluoro-2H-pyridin-2-ideC5H4FNPotential enzyme inhibitorSimilar reactivity but less explored in biological contexts.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-Fluoropyridin-5-ylmagnesium bromide in THF?

Methodological Answer: The synthesis typically involves reacting 5-bromo-2-fluoropyridine with magnesium metal in anhydrous THF under inert atmosphere (argon/nitrogen). Key parameters include:

  • Magnesium activation : Pre-dry magnesium turnings at 110°C for 1 hour to remove surface oxides .
  • Solvent purity : Use freshly distilled THF with ≤30 ppm water content to prevent premature quenching .
  • Temperature control : Initiate the reaction at 40–50°C, then maintain at reflux (~66°C) until magnesium is consumed (monitored by cessation of gas evolution) .
  • Concentration : Target 0.25 M to balance reactivity and stability; higher concentrations risk precipitation of magnesium salts .

Q. How can the stability of 2-Fluoropyridin-5-ylmagnesium bromide in THF be maximized during storage?

Methodological Answer:

  • Storage conditions : Store at –20°C in flame-sealed ampoules under argon. THF’s low freezing point (–108°C) allows cold storage without solvent solidification .
  • Stabilizers : Add 1–2% v/v of 1,2-dibromoethane to inhibit THF peroxidation, which can degrade Grignard reagents .
  • Usage timeframe : Use within 1 week of preparation; gradual decomposition (5–10% over 7 days) is observed via titration with deuterated methanol and 19F^{19}\text{F} NMR monitoring .

Q. What analytical techniques are recommended for characterizing this Grignard reagent?

Methodological Answer:

  • Quantitative titration : Use 1H^{1}\text{H} NMR with deuterated methanol (CD3_3OD) to quench an aliquot, then integrate the fluoropyridine proton signals against an internal standard (e.g., 1,3,5-trimethoxybenzene) .
  • Purity assessment : 19F^{19}\text{F} NMR (CDCl3_3) detects residual starting material (5-bromo-2-fluoropyridine) at δ –110 to –115 ppm .
  • Concentration verification : Iodine titration in THF, where the reagent’s endpoint is marked by persistent iodine coloration .

Advanced Research Questions

Q. How can competing side reactions (e.g., homo-coupling or THF ring-opening) be minimized in cross-coupling applications?

Methodological Answer:

  • Additive screening : Introduce 0.1–0.5 equiv. of LiCl or ZnCl2_2 to stabilize the Grignard intermediate and suppress Wurtz-type coupling .
  • Solvent alternatives : Substitute THF with 2-MeTHF for reactions requiring higher temperatures (>80°C); its higher boiling point (80°C vs. 66°C) reduces solvent decomposition .
  • Catalyst optimization : Use Pd(dba)2_2/XPhos systems for Suzuki-Miyaura couplings, which tolerate THF and reduce β-hydride elimination .

Q. What strategies address regioselectivity challenges in fluoropyridine functionalization?

Methodological Answer:

  • Directed ortho-metalation : Exploit the fluorine atom’s directing effect by pre-complexing with BF3_3·OEt2_2, which enhances C-3 selectivity in electrophilic quenching .
  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map charge distribution on the pyridine ring, predicting preferential attack sites .
  • Competitive quenching experiments : Compare yields of C-3 vs. C-4 adducts using bulky electrophiles (e.g., tert-butyl chloroformate) to sterically bias reactivity .

Q. How can decomposition pathways of 2-Fluoropyridin-5-ylmagnesium bromide be systematically analyzed?

Methodological Answer:

  • GC-MS profiling : After quenching with D2_2O, identify byproducts like 2-fluoropyridine (m/z 97) or dimeric species (m/z 194) .
  • Kinetic studies : Monitor decomposition rates via in situ IR spectroscopy (C-Br stretch at 550 cm1^{-1}) under varying temperatures and moisture levels .
  • Cryogenic X-ray crystallography : Characterize THF-solvated magnesium intermediates to identify structural instabilities (e.g., THF ring-opening products) .

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